molecular formula C15H23NO4 B15306987 tert-Butyl (R)-(1-(4-ethoxyphenyl)-2-hydroxyethyl)carbamate

tert-Butyl (R)-(1-(4-ethoxyphenyl)-2-hydroxyethyl)carbamate

Cat. No.: B15306987
M. Wt: 281.35 g/mol
InChI Key: GOTGJLLWSQHSEE-ZDUSSCGKSA-N
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Description

tert-Butyl ®-(1-(4-ethoxyphenyl)-2-hydroxyethyl)carbamate is a compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis, particularly as protecting groups for amines. This specific compound features a tert-butyl group, an ethoxyphenyl group, and a hydroxyethyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of tert-Butyl ®-(1-(4-ethoxyphenyl)-2-hydroxyethyl)carbamate typically involves the reaction of an appropriate amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base. The reaction conditions can vary, but common bases used include triethylamine or pyridine. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile .

Industrial production methods for carbamates often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product .

Mechanism of Action

The mechanism of action of tert-Butyl ®-(1-(4-ethoxyphenyl)-2-hydroxyethyl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions. The compound can be selectively removed under acidic conditions, allowing for the deprotection of the amine and subsequent reactions .

Properties

Molecular Formula

C15H23NO4

Molecular Weight

281.35 g/mol

IUPAC Name

tert-butyl N-[(1R)-1-(4-ethoxyphenyl)-2-hydroxyethyl]carbamate

InChI

InChI=1S/C15H23NO4/c1-5-19-12-8-6-11(7-9-12)13(10-17)16-14(18)20-15(2,3)4/h6-9,13,17H,5,10H2,1-4H3,(H,16,18)/t13-/m0/s1

InChI Key

GOTGJLLWSQHSEE-ZDUSSCGKSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)[C@H](CO)NC(=O)OC(C)(C)C

Canonical SMILES

CCOC1=CC=C(C=C1)C(CO)NC(=O)OC(C)(C)C

Origin of Product

United States

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